molecular formula C12H18N4O2 B8108075 1-Methyl-N-((3R,3As,7Ar)-Octahydropyrano[3,2-B]Pyrrol-3-Yl)-1H-Imidazole-2-Carboxamide

1-Methyl-N-((3R,3As,7Ar)-Octahydropyrano[3,2-B]Pyrrol-3-Yl)-1H-Imidazole-2-Carboxamide

Cat. No.: B8108075
M. Wt: 250.30 g/mol
InChI Key: JZLFBXNWMQTWQU-BBBLOLIVSA-N
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Description

1-Methyl-N-((3R,3As,7Ar)-Octahydropyrano[3,2-B]Pyrrol-3-Yl)-1H-Imidazole-2-Carboxamide is an organic compound featuring a complex structure composed of multiple rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-N-((3R,3As,7Ar)-Octahydropyrano[3,2-B]Pyrrol-3-Yl)-1H-Imidazole-2-Carboxamide typically begins with the assembly of its pyrrolo and pyrano ring systems

Industrial Production Methods: In an industrial setting, optimization of reaction conditions such as temperature, pressure, solvent choice, and catalyst use is crucial for large-scale synthesis. Continuous flow reactors and automated synthesis platforms may be employed to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions it Undergoes:

  • Oxidation: It can undergo oxidation, which might alter its functional groups, particularly affecting the imidazole ring.

  • Reduction: Reduction reactions might target the nitrogen-containing rings, potentially converting them into more saturated forms.

Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres.

Major Products Formed: The products formed from these reactions vary widely, depending on the nature of the reagents and conditions used. Examples include various derivatives with modified imidazole or pyrrolo ring systems.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a building block for synthesizing more complex molecules. It's also used as a reagent in studying reaction mechanisms.

Biology: Its structural characteristics make it a useful probe in biological studies, particularly in understanding enzyme-substrate interactions.

Medicine: In medicine, it’s being explored for its potential therapeutic effects, possibly acting on specific molecular targets involved in disease pathways.

Industry: Industrial applications include its use as a precursor for the synthesis of specialized materials and as a catalyst in certain chemical processes.

Mechanism of Action

Comparison with Other Compounds: Compared to similar compounds, 1-Methyl-N-((3R,3As,7Ar)-Octahydropyrano[3,2-B]Pyrrol-3-Yl)-1H-Imidazole-2-Carboxamide is unique in its structural complexity and the versatility of its functional groups. This uniqueness enhances its specificity and potential efficacy in various applications.

Comparison with Similar Compounds

  • Pyrrolopyran derivatives

  • Imidazole carboxamides

  • Methylated heterocycles

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Properties

IUPAC Name

N-[(3R,3aS,7aR)-1,2,3,3a,5,6,7,7a-octahydropyrano[3,2-b]pyrrol-3-yl]-1-methylimidazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2/c1-16-5-4-13-11(16)12(17)15-9-7-14-8-3-2-6-18-10(8)9/h4-5,8-10,14H,2-3,6-7H2,1H3,(H,15,17)/t8-,9-,10+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZLFBXNWMQTWQU-BBBLOLIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(=O)NC2CNC3C2OCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CN=C1C(=O)N[C@@H]2CN[C@H]3[C@@H]2OCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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